2-(Aminomethyl)-5-(methylsulfonyl)aniline
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Overview
Description
2-(Aminomethyl)-5-(methylsulfonyl)aniline is an organic compound with the molecular formula C8H12N2O2S It is a derivative of aniline, featuring an aminomethyl group at the 2-position and a methylsulfonyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the ohmic heating-assisted regioselective sulfonation of aniline using sulfuric acid . This method offers high selectivity and efficiency. The aminomethyl group can be introduced through a variety of amination reactions, often using formaldehyde and ammonia or other amine sources under acidic or basic conditions .
Industrial Production Methods
Industrial production of 2-(Aminomethyl)-5-(methylsulfonyl)aniline may involve large-scale sulfonation and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5-(methylsulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Aminomethyl)-5-(methylsulfonyl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5-(methylsulfonyl)aniline involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the methylsulfonyl group can participate in various chemical reactions, such as nucleophilic substitution and oxidation . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfonyl)aniline: Lacks the aminomethyl group, making it less versatile in certain chemical reactions.
2-Aminobenzothiazole: Contains a benzothiazole ring instead of a simple aromatic ring, offering different chemical properties and applications.
Uniqueness
2-(Aminomethyl)-5-(methylsulfonyl)aniline is unique due to the presence of both the aminomethyl and methylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C8H12N2O2S |
---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
2-(aminomethyl)-5-methylsulfonylaniline |
InChI |
InChI=1S/C8H12N2O2S/c1-13(11,12)7-3-2-6(5-9)8(10)4-7/h2-4H,5,9-10H2,1H3 |
InChI Key |
BXEAVMMZLJCJOZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)CN)N |
Origin of Product |
United States |
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